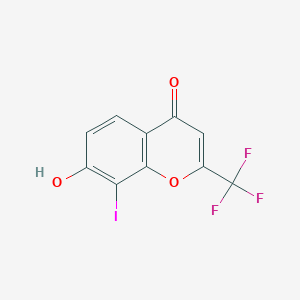

7-hydroxy-8-iodo-2-(trifluoromethyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . This is due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Chemical Reactions Analysis

Coumarins have been intensively screened for different biological properties . In recent years, there has been a considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .Applications De Recherche Scientifique

Synthesis and Characterization

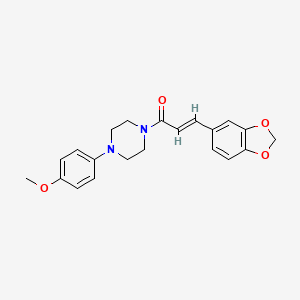

- 7-Hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one serves as a precursor in the synthesis of various organic compounds. For instance, Olomola and Mphahlele (2020) utilized it in the synthesis of 8-carbo substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones and thienoangelicin derivatives, which are characterized by NMR, IR, mass spectroscopy, and single X-ray crystal structures (Olomola & Mphahlele, 2020).

Catalytic Applications

- In catalysis, 7-Hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one is involved in the Michael addition for synthesizing Warfarin and its analogues. Alonzi et al. (2014) explored this in the context of novel polystyrene-supported TBD catalysts (Alonzi et al., 2014).

Organic Synthesis and Transformations

- Song et al. (2008) described the use of this compound in organic synthesis, specifically in the one-pot synthesis of 2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives and their further transformations, highlighting its versatility in organic chemistry (Song et al., 2008).

Biological Screening

- The compound also finds application in biological screening. Khan et al. (2003) synthesized derivatives of 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One, which are structurally similar to 7-Hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one, for exploring selected biological activities (Khan et al., 2003).

Fluorescence and Metal Interaction Studies

- Gülcan et al. (2022) investigated fluorescence probes related to 7-Hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one derivatives, demonstrating their potential in analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).

Antihyperlipidemic Potential

- Prasetyastuti et al. (2021) explored the compound's effect on atherogenic index and gene expressions related to Nrf2 and GPx in hyperlipidemic rats, indicating its potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).

Propriétés

IUPAC Name |

7-hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3IO3/c11-10(12,13)7-3-6(16)4-1-2-5(15)8(14)9(4)17-7/h1-3,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOPXVDSTDTVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=C(O2)C(F)(F)F)I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)

![1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2448914.png)

![6-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2448918.png)

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2448919.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2448927.png)